molecular formula C24H42N4O8 B2700844 tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate CAS No. 1818847-81-2

tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate

Cat. No. B2700844
CAS RN: 1818847-81-2
M. Wt: 514.62
InChI Key: VAWQHBFBQPFJEO-LVAJUWGCSA-N
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Description

“tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate” is a chemical compound with the IUPAC name tert-butyl (3aS,6aR)-1-oxohexahydropyrrolo [3,4-c]pyrrole-2 (1H)-carboxylate . It is stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-12-5-8(7)9(13)14/h7-8,12H,4-6H2,1-3H3/t7-,8-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.28 . It is a solid at room temperature and is stored under normal shipping temperatures .

Scientific Research Applications

Synthesis Methodologies

One key area of scientific research application for tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate and related compounds involves the development of efficient and scalable synthesis methods. For example, an improved process for the synthesis of tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a closely related compound, was developed to be cost-effective and commercially viable, highlighting the importance of these compounds in pharmacological activities (Bahekar et al., 2017).

Catalysis and Chemical Reactions

Research on this compound also extends to its role in catalysis and novel chemical reactions. For instance, the study on the effects of hindrance in N-Pyridyl Imidazolylidenes coordinated to Iridium explored how modifications to similar compounds can impact structure and catalytic activity, providing insights into the design of new catalysts (Specht et al., 2013).

Pharmaceutical Intermediates

The compound and its derivatives are crucial in the synthesis of pharmaceutical intermediates. For example, research into enantioselective nitrile anion cyclization to substituted pyrrolidines has demonstrated a highly efficient method for synthesizing N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, showcasing the compound's value in creating complex pharmaceuticals with high purity (Chung et al., 2005).

Advanced Material Synthesis

Additionally, the synthesis and study of compounds like this compound contribute to the development of advanced materials. For instance, the work on p-tert-Butylcalix[6]arene hexacarboxylic acid demonstrated conformational switching and coordination with metal ions, indicating potential applications in materials science and nanochemistry (Adhikari et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)/t2*8-,9-;/m00./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWQHBFBQPFJEO-LVAJUWGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C1.CC(C)(C)OC(=O)N1CC2CNCC2C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@H]2C1.CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@H]2C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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